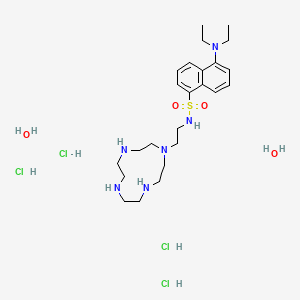![molecular formula C7H5NO B573610 3,6-Methano-1H-furo[3,4-B]pyrrole CAS No. 161025-83-8](/img/structure/B573610.png)
3,6-Methano-1H-furo[3,4-B]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Methano-1H-furo[3,4-B]pyrrole is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Methano-1H-furo[3,4-B]pyrrole typically involves the condensation of suitable precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Methano-1H-furo[3,4-B]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole nitrogen or the furan oxygen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various N-substituted or O-substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Methano-1H-furo[3,4-B]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: It may be explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 3,6-Methano-1H-furo[3,4-B]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3,6-Methano-1H-furo[3,4-B]pyrrole can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have been extensively studied for their biomedical applications.
5-Oxohexahydro-2,6-methanofuro[3,2-b]furan-3-yl methacrylate: This compound has a similar fused ring structure and is used in polymer chemistry.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
161025-83-8 |
|---|---|
Molekularformel |
C7H5NO |
Molekulargewicht |
119.123 |
InChI |
InChI=1S/C7H5NO/c1-4-2-8-7-5(4)3-9-6(1)7/h2-3,8H,1H2 |
InChI-Schlüssel |
XUEKBLBRDKKYLY-UHFFFAOYSA-N |
SMILES |
C1C2=CNC3=C1OC=C23 |
Synonyme |
3,6-Methano-1H-furo[3,4-b]pyrrole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxolo[4,5-c]oxepin-4,8-imine (9CI)](/img/new.no-structure.jpg)

![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)






